5-(3,5-dimethoxyphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(3,5-dimethoxyphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H20N6O5 and its molecular weight is 448.439. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dimethoxyphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dimethoxyphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings are synthesized through various chemical reactions, showcasing the versatility of these heterocyclic systems in drug design and medicinal chemistry. For instance, Dürüst et al. (2012) described the synthesis of novel oxadiazolyl pyrrolo triazole diones via 1,3-dipolar cycloaddition reactions, highlighting the structural diversity and complexity achievable with these frameworks (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Biological Activities and Potential Therapeutic Applications
The incorporation of 1,2,4-oxadiazole and 1,2,3-triazole rings into complex molecules has been associated with a wide range of biological activities, which are crucial for the development of new therapeutic agents.
Anti-protozoal Activity : Dürüst et al. (2012) investigated the in vitro anti-protozoal and cytotoxic activities of oxadiazolyl pyrrolo triazole diones, demonstrating their potential as anti-protozoal agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Activities : Compounds with 1,2,4-triazole derivatives have been shown to possess antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some derivatives displayed good or moderate activity against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anti-inflammatory Activity : Labanauskas et al. (2001) synthesized derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and evaluated their anti-inflammatory activities, demonstrating the therapeutic potential of such compounds in inflammation-related disorders (Labanauskas, Kalcas, Udrenaite, Gaidelis, Brukštus, & Daukšas, 2001).
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-12-6-4-5-7-16(12)20-23-17(33-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)13-8-14(31-2)10-15(9-13)32-3/h4-10,18-19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZLSSFVGRJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)OC)OC)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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